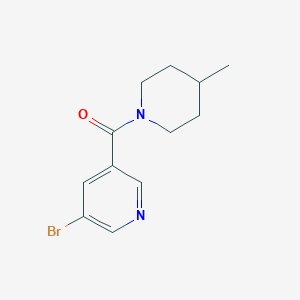
(5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone
描述
5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone, also known as 5-Bromo-3-pyridinyl)-4-methyl-1-piperidin-1-one, is an organic compound that has been studied for its potential applications in various scientific research fields. This compound is of interest because of its unique structure, which contains both a bromine and a pyridine moiety. It has been studied for its potential uses in synthetic organic chemistry, medicinal chemistry, and biochemistry.
科学研究应用
(5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one has been studied for its potential applications in various scientific research fields. It has been used as a starting material for the synthesis of various biologically active compounds. For example, it has been used to synthesize a series of novel compounds with potential anti-cancer activity. It has also been used to synthesize compounds with potential anti-inflammatory activity. Additionally, it has been used as a building block for the synthesis of novel peptide-based drugs.
作用机制
The mechanism of action of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one is not well understood. However, it is believed that the bromine and pyridine moieties may interact with biological targets in order to induce a biological response. For example, the bromine moiety may interact with certain enzymes or receptors, while the pyridine moiety may interact with DNA or other macromolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one in laboratory experiments include its relatively low cost, its easy availability, and its relatively low toxicity. Additionally, the compound can be easily synthesized in a variety of solvents, making it a versatile starting material for a variety of synthetic organic chemistry reactions. However, the compound is relatively unstable and may decompose over time. Additionally, the compound may not be suitable for use in biological experiments due to its potential toxicity.
未来方向
The potential applications of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one are numerous and varied. Future research should focus on further exploring the compound’s potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, research should focus on further exploring the compound’s biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Finally, research should focus on developing new methods for synthesizing the compound and improving its stability.
合成方法
The synthesis of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one has been reported in several publications. The most commonly used method is a three-step reaction involving the reaction of 4-methyl-1-piperidin-1-one with bromine, followed by the addition of 3-pyridin-2-ylmethanol and finally the removal of the bromine. This reaction can be carried out in either aqueous or organic solvent. The reaction is typically carried out at room temperature, but the temperature and reaction time can be varied depending on the desired product.
属性
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVUMKZVBZFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208379 | |
| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302953-14-6 | |
| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302953-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
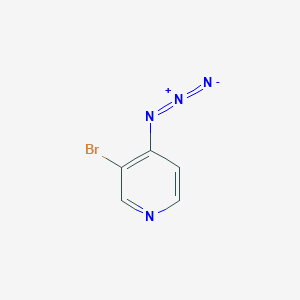

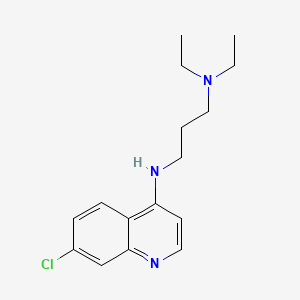
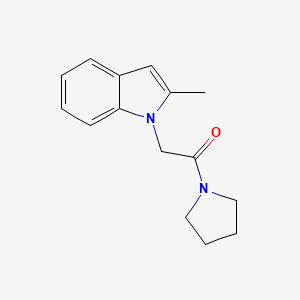
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)

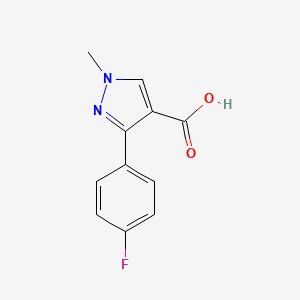
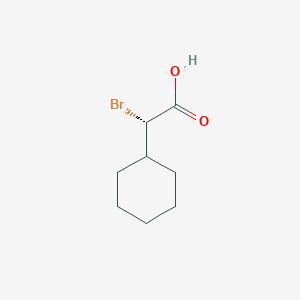

![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)
